Anti-Toxoplasma gondii In Vivo Efficacy: Head-to-Head Comparison with Pyrimethamine
KH-0562 (6-trifluoromethyl-2-thiouracil) demonstrates anti-Toxoplasma gondii activity in vivo with hepatoprotective effects statistically comparable to the clinical standard pyrimethamine. In ICR mice infected with T. gondii, KH-0562 treatment reduced tachyzoite burden and normalized liver injury biomarkers (LPO, ALT, AST) to levels similar to those achieved by pyrimethamine (p < 0.05) [1]. This head-to-head comparison establishes the compound's therapeutic potential while demonstrating lower hepatotoxicity than alternative experimental compounds evaluated in the same study.
| Evidence Dimension | In vivo anti-parasitic efficacy and hepatoprotection |
|---|---|
| Target Compound Data | KH-0562 (6-trifluoromethyl-2-thiouracil): significant reduction in tachyzoites; ALT/AST/LPO levels recovered to levels similar to pyrimethamine-treated group (p < 0.05) |
| Comparator Or Baseline | Pyrimethamine (clinical standard for toxoplasmosis) |
| Quantified Difference | No statistically significant difference between KH-0562 and pyrimethamine for hepatoprotective endpoints; KH-0562 showed low hepatotoxicity profile |
| Conditions | ICR mice infected with T. gondii; biochemical parameters measured in liver at 4 days post-infection |
Why This Matters
This head-to-head in vivo comparison against a clinical standard provides procurement-relevant evidence that KH-0562 is a viable lead scaffold for toxoplasmosis drug development, with a hepatotoxicity profile that may offer advantages over existing therapies.
- [1] Choi HJ, Yu ST, et al. 6-Trifluoromethyl-2-thiouracil possesses anti-Toxoplasma gondii effect in vitro and in vivo with low hepatotoxicity. Exp Parasitol. 2014 Aug;143:24-29. PMID: 24830752. View Source
